(3S)-Hex-1-yn-3-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62227-54-7 |
|---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(3S)-hex-1-yn-3-amine |
InChI |
InChI=1S/C6H11N/c1-3-5-6(7)4-2/h2,6H,3,5,7H2,1H3/t6-/m1/s1 |
InChI Key |
QCPOKUXLSVMAIW-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@@H](C#C)N |
Canonical SMILES |
CCCC(C#C)N |
Origin of Product |
United States |
Stereochemical Control in the Synthesis of 3s Hex 1 Yn 3 Amine
Mechanisms of Enantioselective Induction in Catalytic Processes
The direct synthesis of enantiomerically enriched propargylamines, such as (3S)-Hex-1-yn-3-amine, is most efficiently achieved through catalytic asymmetric methods. These processes rely on a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. The mechanism of enantioselective induction is intricate and depends on the specific catalytic system employed.
One prominent method involves the copper-catalyzed addition of terminal alkynes to imines. In this approach, a chiral ligand coordinates to the copper center, forming a chiral catalyst complex. This complex then activates the alkyne, facilitating its nucleophilic attack on the imine. The enantioselectivity of the reaction is determined by the steric and electronic interactions between the substrates and the chiral ligand in the transition state. For instance, the use of ligands such as QUINAP in copper(I)-catalyzed additions to enamines has been shown to provide high enantiomeric excesses for a range of propargylamines. Preliminary mechanistic studies of these reactions suggest the formation of a zwitterionic intermediate, where the stereochemistry is set. sci-hub.se
The proposed mechanism for the copper/QUINAP-catalyzed reaction involves the formation of a copper acetylide, which then adds to an enamine. The chiral ligand dictates the facial selectivity of the addition, leading to the preferential formation of one enantiomer.
Another powerful strategy is the rhodium-catalyzed asymmetric hydroalkynylation of enamides. This method allows for the regioselective addition of an alkyne to the α-position of an enamine derivative, generating chiral propargyl amides with high yield and enantioselectivity. The mechanism is believed to involve the formation of a chiral rhodium-hydride species that undergoes migratory insertion with the alkyne, followed by insertion of the enamide.
The following table summarizes representative catalytic systems used in the enantioselective synthesis of chiral propargylamines, which are applicable to the synthesis of this compound.
| Catalyst System | Chiral Ligand | Substrates | Enantiomeric Excess (ee) |
| CuBr | QUINAP | Terminal Alkynes, Enamines | Up to 90% |
| [Rh(COD)Cl]₂ | Chiral Diene | Terminal Alkynes, Enamides | High |
| Pd(OAc)₂ | Chiral Phosphate Anion | Thioamides, Aryl Boronic Acids | Up to 98:2 er |
Diastereoselective Control in Multi-Step Synthesis
In cases where a direct enantioselective synthesis is not feasible or desired, a multi-step approach involving diastereoselective reactions can be employed. This strategy often utilizes a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
A widely used and effective chiral auxiliary for the synthesis of chiral amines is Ellman's sulfinamide. In this method, a prochiral aldehyde is condensed with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinylimine. The sulfinyl group then directs the nucleophilic addition of an acetylide to the imine C=N double bond. The steric bulk of the tert-butyl group on the sulfinamide effectively shields one face of the imine, forcing the nucleophile to attack from the less hindered face. This results in the formation of a propargylamine (B41283) product with high diastereoselectivity. The sulfinyl group can then be readily cleaved under mild acidic conditions to afford the desired chiral primary amine.
For the synthesis of this compound, this would involve the reaction of propanal with (S)-tert-butanesulfinamide to form the corresponding N-sulfinylimine. Subsequent addition of ethynylmagnesium bromide or a similar ethynyl (B1212043) nucleophile would proceed with high diastereoselectivity to yield the protected this compound.
The diastereomeric ratio (d.r.) is a critical measure of the effectiveness of this method. High diastereomeric ratios are often achieved, as illustrated in the following table for the addition of lithium acetylides to various N-tert-butanesulfinyl aldimines.
| Aldehyde | Acetylide | Diastereomeric Ratio (d.r.) |
| Aryl Aldehydes | Lithium Bromoacetylide | 3:1 to >20:1 |
| Heteroaryl Aldehydes | Lithium Bromoacetylide | 5:1 to 10:1 |
| Alkyl Aldehydes | Lithium Bromoacetylide | 4:1 to >20:1 |
Chemical Transformations and Reactivity of 3s Hex 1 Yn 3 Amine
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne is characterized by its sp-hybridized carbons and the acidic nature of the terminal proton. This structure is amenable to a variety of addition and coupling reactions, making it a valuable handle for molecular construction.
Nucleophilic Addition Reactions of Alkynes
The terminal alkyne of (3S)-Hex-1-yn-3-amine can undergo nucleophilic addition, a classic reaction for forming carbon-carbon bonds. This typically requires the deprotonation of the terminal alkyne with a strong base to form a highly reactive metal acetylide. This acetylide anion then serves as a potent nucleophile, capable of attacking a wide range of electrophiles. organic-chemistry.orgnih.gov
Modern catalytic methods have been developed that avoid the need for stoichiometric generation of metal acetylides. These reactions can be catalyzed by various metals, including copper, silver, and gold, and can often be performed in water, enhancing their efficiency and environmental friendliness. nih.gov The acetylide generated from this compound can react with electrophiles such as aldehydes, ketones, and imines to form new, more complex propargylic structures. nih.gov
Alkyne Coupling Reactions (e.g., Sonogashira, Glaser)
Sonogashira Coupling: This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst, and is carried out in the presence of an amine base. acs.orglibretexts.org For this compound, the Sonogashira coupling provides a direct method to attach the hexynamine framework to aromatic or vinylic systems, which is highly valuable in the synthesis of complex molecules. cuni.cz While traditional methods require both palladium and copper catalysts, copper-free Sonogashira protocols have also been developed to mitigate issues associated with copper, such as the competing Glaser coupling side reaction. cuni.cztuttee.co
Glaser Coupling: The Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to produce symmetrical 1,3-diynes. libretexts.org This reaction, one of the oldest known acetylenic couplings, involves the use of a copper(I) salt and an oxidant, such as molecular oxygen. The Hay modification of this reaction utilizes a copper-TMEDA complex, which is soluble in a wider range of solvents. researchgate.net When applied to this compound, the Glaser coupling would result in a symmetrical C12-diyne containing two chiral amine centers. A significant challenge in this area is achieving selective heterocoupling (coupling of two different alkynes), as the homocoupling reaction often dominates. acs.org
| Reaction | Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|---|
| Sonogashira Coupling | Palladium complex and Copper(I) co-catalyst (optional) | Terminal Alkyne + Aryl/Vinyl Halide | Unsymmetrical Arylalkyne or Enyne | Versatile C(sp)-C(sp2) bond formation; mild conditions. acs.orgcuni.cz |
| Glaser Coupling | Copper(I) salt + Oxidant (e.g., O2) | Terminal Alkyne + Terminal Alkyne | Symmetrical 1,3-Diyne | Forms symmetrical C(sp)-C(sp) bonds. libretexts.org |
Regiospecific Hydration of Propargylic Amines
The hydration of terminal alkynes is a fundamental reaction that converts the carbon-carbon triple bond into a carbonyl group. The regioselectivity of this addition is crucial, as it determines whether a methyl ketone or an aldehyde is formed.
Markovnikov Hydration: Traditional acid-catalyzed hydration, often in the presence of mercury(II) salts, follows Markovnikov's rule. libretexts.orgchemistrysteps.com For a terminal alkyne like this compound, this would involve the addition of water across the triple bond to form an enol intermediate, which then tautomerizes to the corresponding methyl ketone, yielding (S)-3-aminohexan-2-one. researchgate.netlibretexts.org Gold(III) catalysts have also been shown to effectively catalyze the regiospecific Markovnikov hydration of N-protected propargyl amines to yield β-amino ketones under mild conditions. acs.org
Anti-Markovnikov Hydration: Achieving the anti-Markovnikov addition of water to form an aldehyde is more challenging but can be accomplished using specific transition metal catalysts. Ruthenium-based catalytic systems, in particular, have been developed to facilitate the highly regioselective anti-Markovnikov hydration of terminal alkynes, providing aldehydes as the major product. organic-chemistry.orgacs.orgacs.org Applying this method to this compound would produce (S)-3-aminohexanal. This transformation is highly valuable as it offers an alternative to the more common hydroboration-oxidation sequence. libretexts.org
Cycloaddition Reactions (e.g., [4+1], Click Chemistry)
The alkyne moiety is an excellent participant in cycloaddition reactions, which are powerful methods for constructing cyclic molecules.
Click Chemistry ([3+2] Cycloaddition): The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole ring. simply.science The copper(I)-catalyzed version (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and compatibility with a wide range of functional groups. savemyexams.comlibretexts.org The terminal alkyne of this compound is an ideal substrate for CuAAC reactions, allowing it to be readily conjugated to azide-containing molecules to form stable triazole linkages. researchgate.netyoutube.com This reaction is widely used in bioconjugation, drug discovery, and materials science. libretexts.orgyoutube.com
Other Cycloadditions: Alkynes can participate in other modes of cycloaddition. For instance, photochemical [2+2] cycloadditions with alkenes can produce highly strained cyclobutene (B1205218) rings. acs.orgcuni.cz While less common for simple terminal alkynes, [4+1] cycloadditions can also occur with specific substrates and catalysts. However, the most prevalent and synthetically useful cycloaddition for terminal propargylic amines like this compound remains the [3+2] cycloaddition.
Reactivity of the Amine Functional Group
The primary amine in this compound is a nucleophilic and basic center, allowing for a host of reactions that modify the nitrogen atom without affecting the alkyne.
Acylation and Alkylation Reactions
Acylation: As a primary amine, this compound readily reacts with acylating agents such as acyl chlorides and acid anhydrides. tuttee.cosavemyexams.com This reaction proceeds via nucleophilic addition-elimination, where the amine's lone pair attacks the electrophilic carbonyl carbon, leading to the formation of a stable amide bond and the elimination of a small molecule (e.g., HCl). libretexts.orgwikipedia.org This transformation is a robust method for introducing a wide variety of acyl groups onto the amine, modifying its steric and electronic properties. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. savemyexams.com
Alkylation: The amine group can also be alkylated by reaction with alkyl halides through nucleophilic aliphatic substitution. masterorganicchemistry.com The reaction converts the primary amine into a secondary amine, and further reaction can lead to the tertiary amine and ultimately a quaternary ammonium (B1175870) salt. libretexts.org Because the product amines are often more nucleophilic than the starting amine, these reactions can be difficult to control and often result in a mixture of products. fishersci.co.uk Therefore, achieving selective mono-alkylation often requires careful control of stoichiometry and reaction conditions or the use of alternative methods like reductive amination. fishersci.co.uk
| Reaction | Reagent | Product Functional Group | Mechanism |
|---|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | Amide | Nucleophilic Addition-Elimination libretexts.org |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Nucleophilic Substitution (SN2) masterorganicchemistry.com |
Participation in Reductive Amination Pathways
Reductive amination, a cornerstone of amine synthesis, readily engages this compound to furnish more complex secondary and tertiary amines. This one-pot reaction typically involves the initial formation of an imine or enamine intermediate through the condensation of the primary amine with a carbonyl compound, followed by in situ reduction. The process offers a highly efficient and controlled method for forging new carbon-nitrogen bonds. masterorganicchemistry.comorganic-chemistry.org
The general mechanism commences with the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield a transient iminium ion, which is then reduced by a suitable hydride source. wikipedia.orgnih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the unreacted carbonyl compound. masterorganicchemistry.comnih.gov
The versatility of this transformation allows for the introduction of a wide range of substituents onto the nitrogen atom of this compound, dictated by the choice of the reacting aldehyde or ketone. This method is instrumental in the synthesis of chiral amines with expanded molecular complexity, retaining the stereochemical integrity of the original propargylic amine.
Below is a representative table illustrating the types of carbonyl compounds that can participate in reductive amination with primary amines like this compound and the corresponding products.
| Carbonyl Reactant | Product Type |
| Formaldehyde | Methylated amine |
| Acetaldehyde | Ethylated amine |
| Acetone | Isopropylated amine |
| Benzaldehyde | Benzylated amine |
| Cyclohexanone | Cyclohexylated amine |
Formation of Imines and Enamines for Further Reactivity
The condensation of this compound with aldehydes and ketones is a facile process that leads to the formation of imines (Schiff bases). organic-chemistry.org These imine derivatives are not merely stable products but serve as highly valuable intermediates for a plethora of subsequent chemical transformations, including cycloaddition and cyclization reactions. researchgate.netresearchgate.netjst.go.jp
The formation of the C=N double bond in the imine activates the molecule for various synthetic operations. For instance, the imine can act as an electrophile, undergoing nucleophilic attack at the iminyl carbon. Conversely, it can participate as a component in pericyclic reactions, such as [3+2] cycloadditions with various dipolarophiles, to construct five-membered heterocyclic rings.
Furthermore, the propargyl moiety within the imine derived from this compound introduces a unique element of reactivity. The alkyne can undergo a variety of transformations, including metal-catalyzed cyclization reactions, providing a pathway to diverse heterocyclic systems. The chirality at the C3 position of the hex-1-yn-3-amine (B13253760) backbone can also impart stereocontrol in these subsequent reactions.
Cascade and Domino Reactions Involving this compound Derivatives
Cascade and domino reactions, characterized by a sequence of intramolecular transformations where the product of one step is the substrate for the next, represent a highly efficient strategy for the rapid assembly of complex molecular architectures from simple precursors. researchgate.net Derivatives of this compound are excellent candidates for such reaction sequences due to the presence of multiple reactive functionalities. nih.gov
The combination of the amino group and the terminal alkyne in this compound allows for the design of elegant cascade processes. For example, after conversion to an appropriate derivative, such as an enamine or an imine, the molecule can be primed for a cascade of reactions. These can be initiated by various triggers, including metal catalysts or changes in reaction conditions. whiterose.ac.uk
A typical domino sequence involving a propargylic amine derivative might commence with an intermolecular reaction, such as a Michael addition, followed by one or more intramolecular cyclizations. researchgate.net The chirality inherent in this compound can be strategically employed to influence the stereochemical outcome of these complex transformations, leading to the enantioselective synthesis of polycyclic systems. nih.gov
Transformations of Propargylic Amines to Heterocyclic Compounds
The conversion of propargylic amines, such as this compound, into heterocyclic compounds is a well-established and powerful tool in synthetic organic chemistry. The unique juxtaposition of the amino and alkynyl functional groups provides a versatile platform for the construction of a wide variety of nitrogen-containing heterocycles, including pyrroles and pyridines. nih.govsemanticscholar.org
The synthesis of pyrroles can be achieved through various strategies. One common approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine, a reaction known as the Paal-Knorr synthesis. While not a direct transformation of the propargyl group, derivatives of this compound can be elaborated to participate in such cyclizations. More direct methods involve metal-catalyzed cyclization reactions where the nitrogen and the alkyne of the propargylamine (B41283) participate in ring formation. nih.govmdpi.comresearchgate.net
Similarly, the construction of pyridine (B92270) rings can be accomplished through multicomponent reactions where the propargylic amine is a key component. nih.govorganic-chemistry.org For instance, a [3+3] cycloaddition strategy involving an enamine derived from a primary amine and an unsaturated aldehyde or ketone can lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine. nih.gov The versatility of these methods allows for the synthesis of highly substituted and functionally diverse heterocyclic compounds.
The following table summarizes some of the heterocyclic systems that can be synthesized from propargylic amine precursors.
| Heterocycle | General Synthetic Strategy |
| Pyrroles | Paal-Knorr synthesis, Metal-catalyzed cycloisomerization, Multicomponent reactions nih.govnih.govresearchgate.net |
| Pyridines | Hantzsch synthesis, [3+3] Cycloaddition, Metal-catalyzed annulation semanticscholar.orgnih.govorganic-chemistry.org |
| Thiazoles | Domino alkylation-cyclization with thioureas organic-chemistry.org |
Applications of 3s Hex 1 Yn 3 Amine As a Chiral Building Block
Construction of Complex Organic Molecules and Natural Products
(3S)-Hex-1-yn-3-amine is a key starting material for the enantioselective synthesis of a variety of complex organic molecules and natural products. The presence of both a nucleophilic amine and a reactive alkyne allows for a diverse range of chemical transformations. Organic molecules containing one or more chiral amine centers are prevalent in natural products and medicines.
The development of new drugs increasingly relies on the use of chiral building blocks for optimizing the journey from a promising initial compound to a potential drug candidate. enamine.net The chirality of biological targets necessitates a precise stereochemical match for effective drug-receptor interactions. enamine.net Chiral amines, in particular, are found in a significant portion of top-selling pharmaceuticals. researchgate.net
The propargylamine (B41283) moiety can be elaborated through various reactions, including carbon-carbon bond formations at the alkyne terminus, modifications of the amino group, and reactions involving both functionalities. These transformations enable the construction of acyclic and cyclic frameworks with defined stereochemistry, which are crucial intermediates in the total synthesis of biologically active compounds.
Synthesis of Nitrogen-Containing Heterocycles Utilizing Propargylic Amine Scaffolds
The propargylic amine scaffold of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.gov The intramolecular reaction between the amine and the alkyne, or their derivatives, provides a direct route to various heterocyclic systems.
The reactivity of the propargylamine unit allows for its conversion into a variety of five- and six-membered nitrogen-containing aromatic heterocycles. nih.gov For instance, through carefully designed reaction cascades, this compound can serve as a precursor for the stereoselective synthesis of substituted pyrroles. The Paal-Knorr reaction is a well-established method for pyrrole (B145914) synthesis. nih.gov
Furthermore, the integration of the propargylamine scaffold into multi-component reactions can lead to the formation of more complex heterocyclic systems like quinolines. mdpi.com These reactions often involve the in-situ formation of an intermediate that undergoes a subsequent cyclization and aromatization sequence. The versatility of this approach allows for the generation of a diverse library of substituted heterocyles.
The synthesis of oxazoles and imidazoles can also be achieved by leveraging the reactivity of the propargylamine. These syntheses typically involve the reaction of the amine and alkyne functionalities with appropriate carbonyl-containing compounds or their equivalents, followed by cyclization and dehydration steps.
Role in the Enantioselective Synthesis of Polycyclic Compounds
The chiral nature of this compound makes it an invaluable tool in the enantioselective synthesis of polycyclic compounds. By incorporating this building block into a synthetic sequence, chirality can be introduced at an early stage and then relayed throughout the construction of the polycyclic framework.
Intramolecular reactions that exploit both the amine and alkyne functionalities are particularly powerful for creating fused and bridged ring systems. For example, an intramolecular cyclization could lead to the formation of a nitrogen-containing ring, which can then be further elaborated to construct additional rings. The stereocenter of the original propargylamine directs the stereochemical outcome of these cyclization reactions, leading to the formation of a single enantiomer of the polycyclic product.
Development of Chiral Ligands and Catalysts Based on Amine Architectures
The amine group in this compound provides a convenient attachment point for the development of novel chiral ligands and catalysts. nih.gov The design and synthesis of new chiral ligands are crucial for advancing the field of asymmetric catalysis, enabling precise control over the stereochemical outcome of a wide range of chemical reactions. nih.gov
By modifying the amine with phosphorus, nitrogen, or other coordinating groups, a diverse array of ligands can be prepared. The chirality of the this compound backbone can induce asymmetry in the coordination sphere of a metal center, leading to highly enantioselective catalysts. These catalysts can be employed in a variety of transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions.
The modular nature of this approach allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction. The development of tertiary amine-derived C2-symmetric chiral pyridine-N,N′-dioxide ligands is one such example of creating privileged chiral ligands. rsc.org
Mechanistic Investigations of Reactions Involving 3s Hex 1 Yn 3 Amine
Elucidation of Catalytic Cycles in Asymmetric Transformations
While specific catalytic cycles involving (3S)-Hex-1-yn-3-amine are not well-documented, its structure suggests potential applications as a chiral ligand or building block in asymmetric catalysis. A hypothetical catalytic cycle, for instance in a metal-catalyzed A3 (aldehyde-alkyne-amine) coupling reaction, would likely involve the coordination of the amine to a metal center. The chirality of this compound would be crucial in influencing the stereochemical outcome of the product. Elucidating such a cycle would require identifying the active catalytic species, the coordination mode of the amine, and the turnover-limiting step through a combination of spectroscopic and kinetic studies.
Characterization of Reactive Intermediates (e.g., Propargylic Carbocations, Nitrene Complexes)
Reactions involving the propargylic functionality of this compound could proceed through various reactive intermediates. For example, in the presence of a strong acid or a Lewis acid, the formation of a stabilized propargylic carbocation could be envisaged. The stereocenter at the C3 position would be expected to direct the approach of subsequent nucleophiles.
Alternatively, reactions involving the amine group, such as oxidation, could potentially lead to the formation of nitrene complexes if a suitable metal catalyst is employed. The characterization of these transient species would necessitate the use of advanced spectroscopic techniques, such as in-situ NMR or transient absorption spectroscopy, as well as trapping experiments to confirm their existence and understand their reactivity.
Stereochemical Models and Transition State Analysis
A critical aspect of understanding the role of this compound in asymmetric synthesis is the development of robust stereochemical models. These models, often derived from computational transition state analysis, would aim to explain the observed enantioselectivity in reactions where it is used as a chiral auxiliary or ligand. For a hypothetical reaction, such as the addition of a nucleophile to an imine derived from this compound, transition state calculations would be employed to determine the relative energies of the competing diastereomeric transition states. These models would consider steric and electronic interactions that dictate the facial selectivity of the reaction.
Kinetic and Thermodynamic Studies of Reaction Pathways
To gain a quantitative understanding of reactions involving this compound, detailed kinetic and thermodynamic studies would be essential. Kinetic studies, such as reaction rate measurements under varying concentrations of reactants and catalysts, would help to establish the reaction order and identify the rate-determining step.
Computational Chemistry Studies on 3s Hex 1 Yn 3 Amine and Analogues
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are foundational to computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. These calculations provide a wealth of information, from the geometry of the molecule to the distribution of electrons, which in turn dictates its reactivity.
DFT has been effectively employed to study the enantioselective synthesis of propargylamines. For instance, in transition metal-catalyzed propargylic substitution reactions, DFT calculations can model the transition states leading to different stereoisomers. A study on ruthenium-catalyzed asymmetric propargylic substitution reactions of propargylic alcohols, which are precursors to propargylamines, utilized DFT to investigate the effects of substituents on enantioselectivity and reactivity. nih.gov By calculating the energy barriers for the formation of (R) and (S) products, researchers can predict which enantiomer will be favored.
The following table illustrates hypothetical data that could be generated from DFT calculations to predict enantioselectivity in a reaction producing a chiral propargylamine (B41283).
| Transition State | Calculated Parameter | Value | Significance |
| TS-R | Gibbs Free Energy of Activation (ΔG‡) | 20.5 kcal/mol | Energy barrier to form the (R)-enantiomer |
| TS-S | Gibbs Free Energy of Activation (ΔG‡) | 18.2 kcal/mol | Energy barrier to form the (S)-enantiomer |
| Difference (ΔΔG‡) | ΔG‡(TS-R) - ΔG‡(TS-S) | 2.3 kcal/mol | Predicts a high enantiomeric excess of the (S)-product |
DFT is also used to predict various molecular properties that influence reactivity. These include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the nucleophilic and electrophilic nature of a molecule, respectively.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Atomic Charges: Calculating the partial charge on each atom can help predict sites of nucleophilic or electrophilic attack.
A hypothetical data table of DFT-calculated properties for a propargylamine analogue is presented below.
| Property | Value | Interpretation |
| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | 1.5 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Relates to the molecule's kinetic stability. |
| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Reaction Pathways
While QM methods are excellent for studying the electronic details of static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and interactions with other molecules, such as solvents or reactants.
For a flexible molecule like (3S)-Hex-1-yn-3-amine, MD simulations are crucial for understanding its conformational landscape. The molecule can adopt various shapes due to rotation around its single bonds. MD simulations can identify the most stable conformations and the energy barriers between them. This information is vital as the reactivity of a molecule can be highly dependent on its conformation.
MD simulations are also used to explore reaction pathways, particularly in complex environments like solutions. By simulating the reactants and solvent molecules, researchers can observe how the solvent influences the reaction and helps to stabilize transition states. In the context of the synthesis of chiral propargylamines, MD simulations can be used to study the non-covalent interactions between the substrate, catalyst, and chiral ligands that lead to stereoselectivity. nih.gov
A representative data table from an MD simulation analysis of a chiral amine in a solvent might include:
| Conformational Dihedral Angle (e.g., C1-C2-C3-N) | Population (%) | Relative Free Energy (kcal/mol) |
| gauche (+) | 45% | 0.2 |
| anti | 35% | 0.0 |
| gauche (-) | 20% | 0.8 |
This data would indicate the preference for certain conformations in the simulated environment.
Modeling of Enantioselectivity and Diastereoselectivity in Chiral Catalysis
Computational modeling plays a pivotal role in understanding and predicting the outcomes of asymmetric catalytic reactions used to synthesize compounds like this compound. The enantioselective three-component reaction of aldehydes, amines, and alkynes (A3 coupling) is a common method for preparing propargylamines. nih.gov
Computational models, often using a combination of QM and MD (QM/MM methods), can be constructed to investigate the interactions within the chiral catalyst-substrate complex. These models can pinpoint the specific non-covalent interactions, such as hydrogen bonds, steric hindrance, and π-stacking, that are responsible for differentiating the transition states leading to the two enantiomers.
For example, in a copper-catalyzed enantioselective synthesis of propargylamines, a computational model would include the copper catalyst, a chiral ligand, the aldehyde, the amine, and the alkyne. By calculating the energies of the different possible transition state structures, the model can predict the major enantiomer formed.
The following table presents hypothetical results from a computational study on the diastereoselectivity of a reaction involving a chiral amine.
| Diastereomeric Transition State | Interaction | Distance (Å) | Energy Contribution (kcal/mol) |
| TS-syn | H-bond (Ligand-Substrate) | 1.9 | -3.5 |
| Steric Clash (Ligand-Substrate) | 3.5 | +1.2 | |
| TS-anti | H-bond (Ligand-Substrate) | 2.8 | -1.5 |
| Steric Clash (Ligand-Substrate) | 2.9 | +4.0 |
These results would suggest that the syn diastereomer is favored due to a stronger stabilizing hydrogen bond and lower steric repulsion compared to the transition state leading to the anti diastereomer.
Future Research Directions in Chiral Propargylic Amine Chemistry
Development of Novel and Sustainable Synthetic Methodologies for (3S)-Hex-1-yn-3-amine
The synthesis of chiral propargylic amines, including this compound, has traditionally relied on methods like the asymmetric A³ (aldehyde-alkyne-amine) coupling reaction. phytojournal.comorganic-chemistry.org While effective, future research is geared towards creating more sustainable and efficient protocols that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.
A primary focus is the evolution of green chemistry approaches. rsc.org This includes the development of solvent-free reaction conditions, which have already shown promise in the synthesis of various propargylamines. rsc.orgnih.gov Methodologies such as ball milling and microwave-assisted synthesis are being explored to reduce reaction times and improve energy efficiency. rsc.org The use of water as a solvent is another key area, with the development of water-soluble catalysts enabling these transformations in an environmentally friendly medium. rsc.org
Furthermore, research will target the use of biocatalysis and organocatalysis as alternatives to traditional metal-based systems. researchgate.net Enzymes, such as transaminases or engineered amine dehydrogenases, offer the potential for high enantioselectivity under mild conditions. nih.govnih.gov Similarly, chiral Brønsted acids and other organocatalysts are being investigated to achieve metal-free asymmetric synthesis of propargylamines. nih.gov
Future sustainable methodologies applicable to the synthesis of this compound will likely involve the asymmetric coupling of propionaldehyde, 1-butyne, and an amine source, guided by these greener principles.
Table 1: Comparison of Emerging Sustainable Synthetic Strategies
| Methodology | Catalyst/Conditions | Key Advantages |
|---|---|---|
| Solvent-Free Synthesis | Ball milling, neat conditions | Reduced solvent waste, potential for higher reaction rates. rsc.org |
| Aqueous Synthesis | Water-soluble metal complexes (e.g., Gold-NHC) | Environmentally benign, simplified product isolation. rsc.org |
| Microwave-Assisted | Microwave irradiation | Drastically reduced reaction times, improved yields. rsc.org |
| Biocatalysis | Engineered enzymes (e.g., amine dehydrogenases) | High enantioselectivity, mild reaction conditions, biodegradable. nih.govnih.gov |
| Organocatalysis | Chiral phosphoric acids, Brønsted bases | Metal-free, avoids toxic metal contamination in products. researchgate.netnih.gov |
Exploration of New Catalytic Systems (e.g., Photoredox, Electrochemistry) for Chiral Propargylic Amines
The exploration of novel catalytic systems is set to revolutionize the synthesis of chiral amines. Photoredox catalysis and electrochemistry, in particular, offer unique pathways for the formation of C-C and C-N bonds under exceptionally mild conditions. researchgate.net
Photoredox catalysis utilizes visible light to generate radical intermediates, enabling transformations that are often challenging with traditional methods. princeton.edursc.org For the synthesis of chiral propargylamines, future work will focus on dual catalytic systems that merge photoredox catalysis with a chiral catalyst. researchgate.net This approach could involve the photocatalytic generation of an α-amino radical which is then intercepted by a chiral catalyst-alkyne complex to afford enantiomerically enriched products like this compound. Combining photoredox and enzymatic catalysis is another promising frontier for achieving high enantioselectivity. semanticscholar.org
Electrochemistry provides another powerful tool for generating reactive intermediates without the need for chemical oxidants or reductants. digitellinc.com The electrochemical synthesis of chiral amines is an emerging field with significant potential. Future research will likely explore the asymmetric electrochemical alkynylation of imines or related precursors, where the stereochemistry is controlled by a chiral electrolyte or a chiral mediator. This would represent a highly sustainable and atom-economical route to compounds such as this compound.
Table 2: Features of Novel Catalytic Systems
| Catalytic System | Activation Method | Potential Advantages for Chiral Propargylamine (B41283) Synthesis |
|---|---|---|
| Photoredox Catalysis | Visible Light | Mild reaction conditions, generation of unique radical intermediates, high functional group tolerance. researchgate.netrsc.org |
| Electrochemistry | Electric Current | Avoids stoichiometric chemical reagents, precise control over redox potential, scalable. digitellinc.com |
| Dual Catalysis | Combination (e.g., Photoredox + Chiral Lewis Acid) | Synergistic activation modes, potential for novel asymmetric transformations. researchgate.net |
Expanding the Scope of Chiral Propargylic Amine Applications in Complex Chemical Synthesis
Chiral propargylamines are exceptionally versatile synthetic intermediates due to the presence of multiple reactive sites: the alkyne, the amine, and the stereogenic center. acs.orgacs.orgresearchgate.net this compound serves as a valuable chiral building block for constructing more complex molecules, particularly in the synthesis of natural products and pharmaceuticals. nih.govrsc.org
Future research will focus on leveraging this reactivity in novel ways. The development of cascade reactions initiated from chiral propargylamines will allow for the rapid assembly of complex polycyclic scaffolds from simple starting materials. nih.gov The alkyne moiety is a gateway to a plethora of transformations, including cycloadditions, C-H functionalization, and cross-coupling reactions, enabling the introduction of further complexity and diversity. wikipedia.org
The application of this compound and its derivatives in the synthesis of nitrogen-containing heterocycles (e.g., pyrroles, quinolines, indolizines) will continue to be a major research thrust. researchgate.net Moreover, its role as a chiral scaffold will be exploited in diversity-oriented synthesis to generate libraries of novel compounds for biological screening. The unique stereochemistry and functionality of this compound make it an ideal starting point for creating molecules with novel three-dimensional shapes, a critical aspect of modern drug design.
Advanced Mechanistic and Computational Studies to Rationalize Reactivity and Selectivity
A deeper understanding of reaction mechanisms is paramount for the rational design of new catalysts and synthetic methods. Future research will increasingly rely on a synergy between experimental studies and advanced computational chemistry to unravel the intricate details of how chiral propargylic amines are formed and how they react.
Computational studies , particularly using Density Functional Theory (DFT), will be instrumental in modeling the transition states of asymmetric catalytic reactions. rsc.org For the synthesis of this compound, this means calculating the energy barriers for different reaction pathways and catalyst conformations to predict which will lead to the desired (S)-enantiomer with high selectivity. These theoretical insights can guide the design of more effective chiral ligands and catalysts, accelerating the discovery process.
Advanced spectroscopic techniques, such as in-situ NMR spectroscopy, will be employed to identify and characterize key reaction intermediates. mdpi.com Kinetic studies will help to elucidate the rate-determining steps of catalytic cycles. By combining these experimental data with computational models, a comprehensive picture of the reaction landscape can be constructed. This knowledge is crucial for optimizing reaction conditions and for overcoming current limitations in the synthesis of challenging chiral molecules, ultimately enabling the highly efficient and selective production of compounds like this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3S)-Hex-1-yn-3-amine while preserving its stereochemical integrity?
- Methodological Answer : To maintain stereochemical integrity, use air-sensitive techniques such as Schlenk line operations or glovebox setups for handling intermediates and final products. These methods prevent oxidation and racemization during synthesis. Ensure inert atmospheres (e.g., nitrogen/argon) during reaction steps and purification. Chiral chromatography or recrystallization with chiral resolving agents can further isolate the (3S) enantiomer .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?
- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic (NMR, IR) methods to assess purity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while chiral stationary-phase HPLC validates enantiomeric excess. Cross-reference data with published spectral libraries and perform melting point analysis for crystalline derivatives. Triangulation of multiple techniques enhances reliability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to avoid inhalation or skin contact. Follow GHS guidelines for storage (-20°C for long-term stability) and disposal. Pre-plan emergency procedures, including eyewash/shower access and protocols for spills. Refer to safety data sheets (SDS) for hazard-specific first-aid measures .
Advanced Research Questions
Q. How can the stability of this compound be systematically evaluated under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Design accelerated stability studies using controlled environments (e.g., varying pH buffers, thermal stress at 40–60°C). Monitor degradation via LC-MS and quantify degradation products. Kinetic modeling (Arrhenius plots) predicts shelf-life. For air-sensitive conditions, use microreactors or sealed NMR tubes to study real-time decomposition .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization of this compound derivatives?
- Methodological Answer : Apply multi-dimensional NMR (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate with computational methods (DFT for predicted NMR shifts) or X-ray crystallography for unambiguous structural confirmation. Address discrepancies via peer review or collaborative data analysis .
Q. How can researchers design experiments to probe the environmental fate of this compound in interfacial systems (e.g., soil, aqueous media)?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C) to track biodegradation pathways. Conduct adsorption/desorption studies on model surfaces (silica, humic acids) via batch experiments. Advanced microspectroscopy (ToF-SIMS, AFM-IR) can map molecular interactions at nanoscale resolutions .
Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicological studies of this compound?
- Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) for EC₅₀/IC₅₀ calculations. Use ANOVA for multi-group comparisons and principal component analysis (PCA) to identify confounding variables. Validate models with bootstrapping or cross-validation to ensure robustness .
Methodological Best Practices
Q. How should researchers document and present experimental data for peer-reviewed publications on this compound?
- Methodological Answer : Follow IUPAC guidelines for nomenclature and reporting. Include raw spectral data (e.g., NMR peaks, HRMS spectra) in supplementary materials. Use standardized error metrics (SD, SEM) and visualize dose-response curves with 95% confidence intervals. Reference prior studies explicitly to contextualize findings .
Q. What techniques mitigate bias in chiral synthesis yield optimization studies?
- Methodological Answer : Implement blinding during yield calculations and replicate experiments across independent labs. Use design of experiments (DoE) to systematically vary parameters (catalyst loading, solvent polarity). Report negative results to avoid publication bias .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
